
6-Methylpentadecan-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylpentadecan-6-ol is an organic compound with the molecular formula C16H34O It is a long-chain alcohol with a methyl group attached to the sixth carbon of the pentadecane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpentadecan-6-ol typically involves the reduction of the corresponding ketone, 6-Methylpentadecan-6-one. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the reduction. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methylpentadecan-6-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base.
Major Products Formed:
Oxidation: 6-Methylpentadecan-6-one or 6-Methylpentadecanoic acid.
Reduction: 6-Methylpentadecane.
Substitution: 6-Methylpentadecyl chloride.
Wissenschaftliche Forschungsanwendungen
6-Methylpentadecan-6-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and cell membranes.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: It is used in the formulation of fragrances and as an intermediate in the production of surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 6-Methylpentadecan-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the long hydrophobic chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Pentadecanol: A straight-chain alcohol with similar physical properties but lacks the methyl group.
6-Methylpentadecan-6-one: The corresponding ketone, which can be reduced to form 6-Methylpentadecan-6-ol.
Hexadecanol: A longer-chain alcohol with one additional carbon atom.
Uniqueness: this compound is unique due to the presence of the methyl group at the sixth carbon, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other long-chain alcohols and contributes to its specific applications in various fields.
Eigenschaften
CAS-Nummer |
108836-86-8 |
|---|---|
Molekularformel |
C16H34O |
Molekulargewicht |
242.44 g/mol |
IUPAC-Name |
6-methylpentadecan-6-ol |
InChI |
InChI=1S/C16H34O/c1-4-6-8-9-10-11-13-15-16(3,17)14-12-7-5-2/h17H,4-15H2,1-3H3 |
InChI-Schlüssel |
VOTMKDUIXFFEQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(C)(CCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


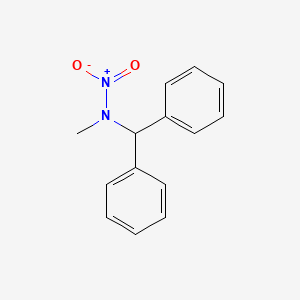
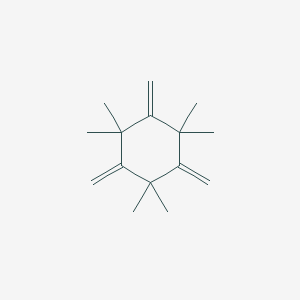
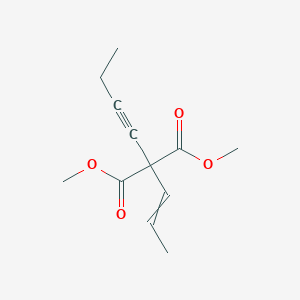
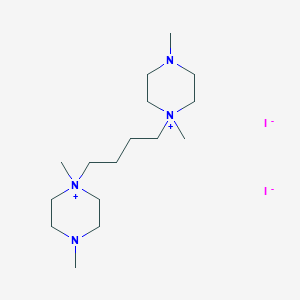



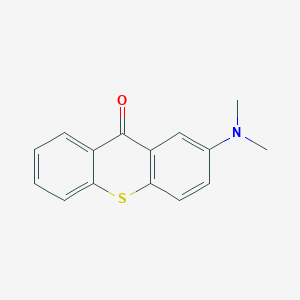
![N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide](/img/structure/B14326572.png)
![2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol](/img/structure/B14326586.png)
![[2-(Cyclopent-1-en-1-yl)ethenyl]benzene](/img/structure/B14326611.png)
![8,8-Dimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14326612.png)
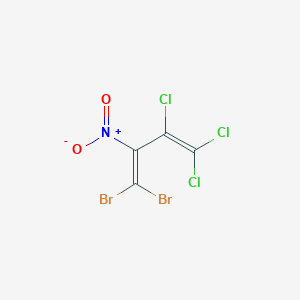
![4-[(E)-(4-Chloro-2-nitrophenyl)diazenyl]aniline](/img/structure/B14326622.png)
